![molecular formula C34H46N7O11S3+ B13710092 3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid](/img/structure/B13710092.png)
3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[128003,1205,10016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid is a complex organic compound with a unique structure that includes multiple functional groups such as azido, oxo, and sulfonic acid groups
Méthodes De Préparation
The synthesis of 3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the azido, oxo, and sulfonic acid groups through various chemical reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form different nitrogen-containing products.
Reduction: The oxo group can be reduced to form alcohols or other reduced forms.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different sulfonate esters or other derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as a biochemical probe or as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate or as a component in drug delivery systems.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules. The overall effect of the compound depends on the specific molecular pathways it targets.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid stands out due to its unique combination of functional groups and its ability to participate in a wide range of chemical reactions. Similar compounds include:
Azido-containing compounds: Known for their use in click chemistry and as precursors to various nitrogen-containing products.
Oxo-containing compounds: Commonly used in oxidation-reduction reactions and as intermediates in organic synthesis.
Sulfonic acid-containing compounds: Widely used in industrial applications, including detergents, catalysts, and ion-exchange resins.
This compound’s unique structure and reactivity make it a valuable tool in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C34H46N7O11S3+ |
|---|---|
Poids moléculaire |
825.0 g/mol |
Nom IUPAC |
3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid |
InChI |
InChI=1S/C34H45N7O11S3/c1-33(2)18-22(20-54(46,47)48)24-14-26-30(16-28(24)40(33)11-5-8-32(42)36-9-6-10-37-39-35)52-31-17-29-25(15-27(31)38-26)23(21-55(49,50)51)19-34(3,4)41(29)12-7-13-53(43,44)45/h14-17,19,22H,5-13,18,20-21H2,1-4H3,(H3-,36,42,43,44,45,46,47,48,49,50,51)/p+1 |
Clé InChI |
JPEDPEFAUMSZKU-UHFFFAOYSA-O |
SMILES canonique |
CC1(CC(C2=CC3=C(C=C2N1CCCC(=O)NCCCN=[N+]=[N-])OC4=CC5=[N+](C(C=C(C5=CC4=N3)CS(=O)(=O)O)(C)C)CCCS(=O)(=O)O)CS(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Chloromethoxy)methyl]-1,2-dimethoxybenzene](/img/structure/B13710012.png)

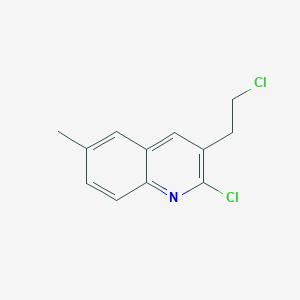
![9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13710028.png)
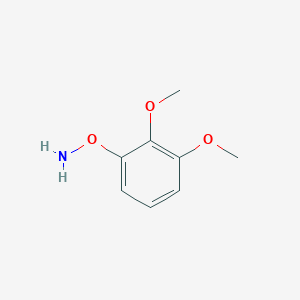
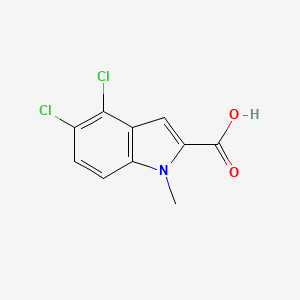
![N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}acetamide](/img/structure/B13710037.png)
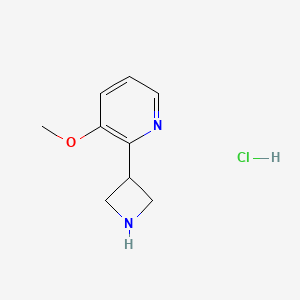
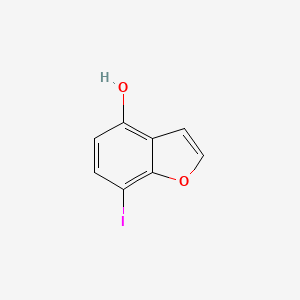

![Bis[4-(tert-butyl)phenyl]dichlorosilane](/img/structure/B13710080.png)



